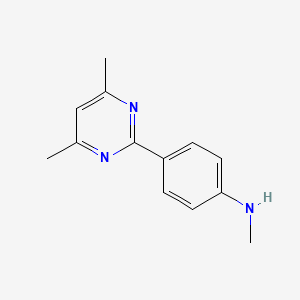

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline

Description

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline |

InChI |

InChI=1S/C13H15N3/c1-9-8-10(2)16-13(15-9)11-4-6-12(14-3)7-5-11/h4-8,14H,1-3H3 |

InChI Key |

LETGEJRPCDPWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)NC)C |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis typically involves two key steps:

- Construction of the 4-(4,6-dimethylpyrimidin-2-yl)aniline intermediate.

- Selective N-methylation of the aniline nitrogen to yield the target compound.

This approach ensures regioselective functionalization on the aromatic ring and controlled N-methylation without over-alkylation.

Preparation of the Pyrimidinyl-Aniline Intermediate

Research literature describes the synthesis of 2-substituted aniline pyrimidine derivatives through nucleophilic aromatic substitution reactions. For example, 2,4-dichloropyrimidine is reacted with substituted anilines to form the pyrimidin-2-yl-aniline framework. The method involves:

- Reacting 2,4-dichloropyrimidine with 4-methylaniline derivatives under nucleophilic substitution conditions.

- The reaction is typically conducted in polar aprotic solvents at elevated temperatures to facilitate substitution at the 2-position of the pyrimidine ring.

This step yields 4-(4,6-dimethylpyrimidin-2-yl)aniline as a key intermediate.

Selective N-Methylation of Aniline

The selective mono-N-methylation of aniline to form N-methylaniline derivatives is a critical step. Traditional methylation methods often risk over-alkylation to N,N-dimethylaniline. Recent advances provide catalytic methods for high selectivity:

Catalytic Methylation Using Methanol: Aniline is reacted with methanol in the presence of heterogeneous catalysts such as copper-based or nickel-based catalysts under elevated temperature and pressure conditions. The process is conducted in a sealed autoclave with inert atmosphere (nitrogen or hydrogen) to avoid oxidation.

Catalyst Systems: Catalysts such as chromium-copper oxides (Cr-Cu-O) or nickel-zinc-aluminum layered double hydroxides (NiZnAl-LDH) calcined and reduced to mixed oxides show high activity and selectivity for mono-N-methylation.

Reaction Conditions: Typical conditions involve temperatures between 160–250 °C, pressures from 1 MPa to 150 atmospheres, and reaction times of several hours. Methanol is used in stoichiometric or excess amounts relative to aniline.

Outcome: The process yields N-methylaniline with high purity and minimal formation of N,N-dimethylaniline, simplifying purification.

Coupling the Two Steps

For preparing this compound, the N-methylation step is applied to the pyrimidinyl-substituted aniline intermediate. This requires:

- Ensuring the pyrimidine ring and methyl substituents are stable under methylation conditions.

- Using optimized catalysts and conditions to achieve selective N-methylation without affecting the pyrimidine moiety.

Detailed Research Findings and Data

Catalyst Preparation and Characterization for N-Methylation

A representative catalyst preparation procedure for selective N-methylation includes:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolution of metal nitrates (Ni, Zn, Al) | In distilled water, stirred 1000 rpm |

| 2 | Precipitation via urea hydrolysis | Heated at 100 °C for 24 h in autoclave |

| 3 | Washing and drying | Centrifugation, drying at 70 °C for 12 h |

| 4 | Calcination | 600 °C for 2 h, ramp rate 5 °C/min |

| 5 | Reduction under H2/Ar atmosphere | 600 °C for 2 h, ramp rate 3 °C/min |

| 6 | Oxidation treatment at room temperature | O2/N2 flow for 2 h |

This yields Ni/ZnAlOx catalysts with high surface area and active sites for methylation.

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 160–250 °C | Higher temp increases rate but may cause side reactions |

| Pressure | 1 MPa (N2) to 150 atm | Maintains methanol in liquid phase, improves conversion |

| Catalyst loading | 3–6 wt% relative to aniline | Influences conversion and selectivity |

| Methanol to aniline ratio | 2–6 moles methanol per mole aniline | Excess methanol favors mono-methylation |

| Reaction time | Several hours (e.g., 4–8 h) | Longer time improves yield but risk side products |

Typical yields of N-methylaniline exceed 90% with selectivity >95% under optimized conditions.

Analytical Confirmation

- Spectroscopic Methods: The structures of intermediates and final products are confirmed by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).

- Chromatographic Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify conversion and selectivity.

- X-ray Diffraction (XRD) and Electron Microscopy: Used for catalyst characterization to ensure phase purity and particle size.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrimidine N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic electronic devices and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinyl Derivatives

Key Observations :

- Methyl vs. Methoxy Substitutents: Compounds with 4,6-dimethylpyrimidin-2-yl groups (e.g., sulfometuron-methyl) exhibit comparable herbicidal efficacy to 4,6-dimethoxy analogs (e.g., nicofulfuron).

- Backbone Modifications : The direct attachment of the pyrimidinyl group to N-methylaniline in the target compound contrasts with sulfonylurea herbicides, which feature a sulfonylurea bridge. This structural difference may alter binding affinity to acetolactate synthase (ALS), a common target in herbicides .

Functional Group Impact on Physicochemical Properties

- N-Methylation: The N-methyl group in this compound reduces hydrogen-bonding capacity compared to non-methylated analogs like N-(4,6-Dimethylpyrimidin-2-yl)aniline . This could influence solubility and metabolic stability.

- Oxygen Linker : 4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline () contains an ether linkage, which introduces conformational flexibility and polarizability absent in the target compound. Such differences may affect interactions with biological targets .

Biological Activity

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a pyrimidine ring substituted with methyl groups and an aniline moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology.

- Antiparasitic Activity : Recent studies have highlighted its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated a high likelihood of crossing the blood-brain barrier (BBB), making it a candidate for treating central nervous system infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50/EC50 | Reference |

|---|---|---|---|

| HDAC Inhibition | In vitro assays | 0.1 µM | |

| Antiparasitic Activity | Trypanosoma brucei assay | Effective at low µM | |

| Binding Affinity | G4 DNA binding studies | Kd = 0.15 µM |

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Anticancer Potential : In vitro studies demonstrated that this compound significantly increased the levels of acetylated histones in cancer cell lines, indicating its role as a potent HDAC inhibitor. This activity correlated with cell cycle arrest and apoptosis induction in myelodysplastic syndrome models .

- Antiparasitic Efficacy : In research focused on human African trypanosomiasis, this compound was assessed for its ability to inhibit Trypanosoma brucei growth. The results indicated that it could effectively penetrate the BBB and exert antiparasitic effects at concentrations that are therapeutically relevant .

- Binding Studies : Binding affinity studies revealed that the compound interacts favorably with G-quadruplex DNA structures, which are important in regulating gene expression and maintaining genomic stability. The observed binding affinity suggests potential applications in targeting G4 structures for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.